molecular formula C20H27NO B14401767 1-{4-[(Naphthalen-2-yl)oxy]butyl}azepane CAS No. 89614-09-5

1-{4-[(Naphthalen-2-yl)oxy]butyl}azepane

Cat. No.: B14401767
CAS No.: 89614-09-5
M. Wt: 297.4 g/mol
InChI Key: PETPVSLABAEWRW-UHFFFAOYSA-N
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Description

1-{4-[(Naphthalen-2-yl)oxy]butyl}azepane is a chemical compound with the molecular formula C₂₀H₂₇NO It features a naphthalene moiety linked to an azepane ring via a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(Naphthalen-2-yl)oxy]butyl}azepane typically involves the following steps:

    Formation of the naphthalen-2-yloxy intermediate: This can be achieved through the reaction of naphthalene with an appropriate halogenating agent to form a halonaphthalene, followed by nucleophilic substitution with a suitable alcohol to yield the naphthalen-2-yloxy compound.

    Attachment of the butyl chain: The naphthalen-2-yloxy intermediate is then reacted with a butyl halide under basic conditions to form the naphthalen-2-yloxybutane.

    Formation of the azepane ring: The final step involves the reaction of the naphthalen-2-yloxybutane with an azepane precursor under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(Naphthalen-2-yl)oxy]butyl}azepane can undergo various types of chemical reactions, including:

    Oxidation: The naphthalene moiety can be oxidized to form naphthoquinone derivatives.

    Reduction: The azepane ring can be reduced to form piperidine derivatives.

    Substitution: The naphthalen-2-yloxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: Its structural properties may make it useful in the study of biological systems and interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{4-[(Naphthalen-2-yl)oxy]butyl}azepane would depend on its specific application. In general, its effects are likely mediated through interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

Similar Compounds

    1-{4-[(Phenyl)oxy]butyl}azepane: Similar structure but with a phenyl group instead of a naphthalene moiety.

    1-{4-[(Benzyl)oxy]butyl}azepane: Similar structure but with a benzyl group instead of a naphthalene moiety.

Uniqueness

1-{4-[(Naphthalen-2-yl)oxy]butyl}azepane is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties compared to its phenyl and benzyl analogs. These properties can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

89614-09-5

Molecular Formula

C20H27NO

Molecular Weight

297.4 g/mol

IUPAC Name

1-(4-naphthalen-2-yloxybutyl)azepane

InChI

InChI=1S/C20H27NO/c1-2-6-14-21(13-5-1)15-7-8-16-22-20-12-11-18-9-3-4-10-19(18)17-20/h3-4,9-12,17H,1-2,5-8,13-16H2

InChI Key

PETPVSLABAEWRW-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CCCCOC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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